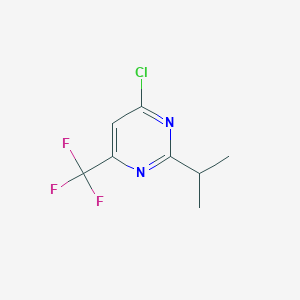
Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound with a pyrimidine ring structure substituted with chlorine, isopropyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Isopropylation: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Applications De Recherche Scientifique
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(methyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(ethyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(propan-2-yl)-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the isopropyl group, along with the trifluoromethyl and chlorine substituents, imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8ClF3N2 |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
4-chloro-2-propan-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(2)7-13-5(8(10,11)12)3-6(9)14-7/h3-4H,1-2H3 |
Clé InChI |
CABNRURATMNAEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=N1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane](/img/structure/B13202196.png)
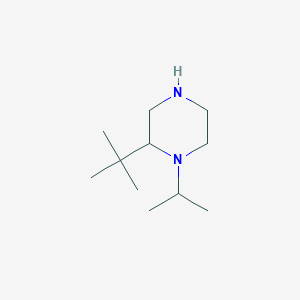
![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
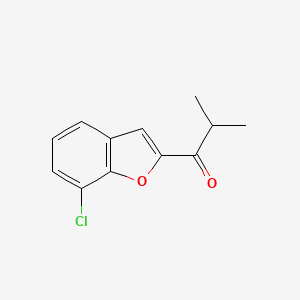
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
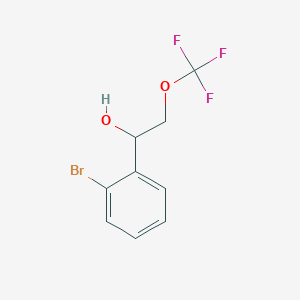
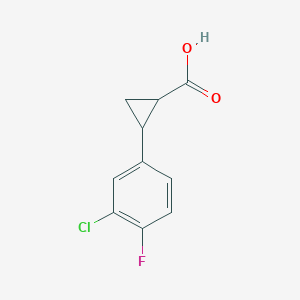
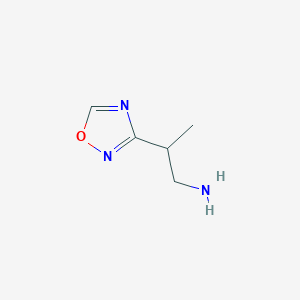
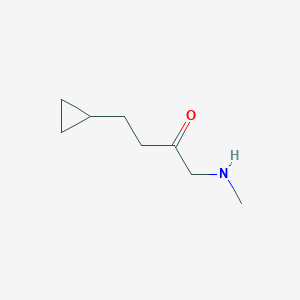
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
